Decarbonyl Ropinirole Dihydrochloride

Description

Properties

IUPAC Name |

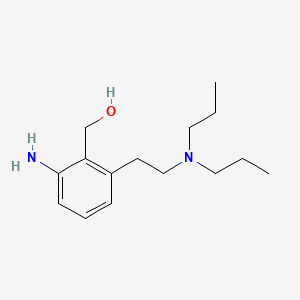

[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQCOIVVOLEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Decarbonyl Ropinirole Dihydrochloride Formation from Ropinirole

Elucidation of Degradation Pathways Leading to Decarbonyl Ropinirole (B1195838) Dihydrochloride (B599025)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various environmental conditions. dphen1.com Such studies on Ropinirole have demonstrated its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress. nih.govresearchgate.netakjournals.com The formation of Decarbonyl Ropinirole Dihydrochloride is primarily a result of the hydrolysis of the lactam ring in the Ropinirole molecule.

Acid-Catalyzed Degradation Mechanisms

Under acidic conditions, the hydrolysis of the lactam ring in Ropinirole is a primary degradation pathway. The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.commasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine group results in the cleavage of the C-N bond and the formation of a carboxylic acid. youtube.com

In the context of Ropinirole, the acid-catalyzed hydrolysis of the 2-indolinone lactam ring would proceed as follows:

Protonation of the carbonyl oxygen of the lactam ring by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom of the lactam.

Elimination of the protonated amino group, leading to the opening of the lactam ring and the formation of a carboxylic acid and an ammonium (B1175870) species.

The final product, Decarbonyl Ropinirole, is an amino acid which can then be protonated at its two basic nitrogen atoms to form the dihydrochloride salt in the presence of excess hydrochloric acid.

Studies have shown that Ropinirole is relatively stable in acidic medium compared to alkaline conditions. nih.gov

Base-Catalyzed Degradation Mechanisms

Ropinirole is particularly unstable under alkaline conditions, with significant degradation observed. nih.govakjournals.com The base-catalyzed hydrolysis of the lactam ring is a prominent degradation pathway. This reaction, often referred to as saponification for esters, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comyoutube.comyoutube.com

The mechanism for the base-catalyzed formation of Decarbonyl Ropinirole involves:

Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the lactam ring.

Formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Cleavage of the carbon-nitrogen bond of the lactam ring, leading to the expulsion of the amide anion.

Proton transfer from the newly formed carboxylic acid to the amide anion, resulting in the formation of a carboxylate and a primary amine.

In the presence of a strong base, the carboxylic acid will exist as its carboxylate salt. Subsequent acidification would be required to protonate the carboxylate and the two amine groups to form this compound.

The degradation of Ropinirole is significantly faster in alkaline media compared to acidic or neutral conditions, indicating the lability of the lactam ring to base-catalyzed hydrolysis. nih.gov

Oxidative Degradation Processes

While Ropinirole has been reported to be relatively stable under oxidative stress from hydrogen peroxide, the potential for oxidative cleavage of the lactam ring should be considered, especially with stronger oxidizing agents or different conditions. nih.govgoogle.com Oxidative reactions can sometimes lead to the formation of intermediates that are more susceptible to hydrolysis. For instance, oxidation at the benzylic position adjacent to the lactam nitrogen could potentially weaken the C-N bond.

However, a more commonly reported oxidative degradation product of Ropinirole is 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride (Ropinirole Related Compound B), which involves oxidation of the methylene (B1212753) group adjacent to the carbonyl, rather than cleavage of the lactam ring. google.com The formation of sulfenic acid intermediates has been noted in the oxidative cleavage of thioesters, but similar mechanisms for lactam cleavage in Ropinirole are not well-documented. nih.gov

Photolytic Degradation Mechanisms

Photostability studies are crucial for determining the impact of light on drug stability. Ropinirole has been reported to be stable under photolytic stress when exposed to UV light. nih.gov However, the potential for photolytic degradation exists for many organic molecules, especially those with chromophores that can absorb light in the UV-visible range, which Ropinirole does. nih.gov

Photolytic degradation can proceed through various mechanisms, including photo-oxidation and photo-hydrolysis. The absorption of photons can excite the molecule to a higher energy state, making it more reactive. This increased reactivity could potentially lead to the cleavage of the lactam ring, although this specific pathway has not been prominently reported for Ropinirole in the reviewed literature. For some non-steroidal anti-inflammatory drugs, photodegradation can lead to decarboxylation and other complex reactions. nih.gov

Thermal Hydrolytic Degradation Reactions

Thermal stress, particularly in the presence of moisture, can accelerate hydrolytic degradation. Forced degradation studies on Ropinirole have included thermal stress at elevated temperatures (e.g., 100°C). nih.gov Under these conditions, degradation has been observed, leading to the formation of several degradation products. nih.gov

The mechanism of thermal hydrolytic degradation is essentially an acceleration of the acid- or base-catalyzed hydrolysis, with water acting as the nucleophile. The increased temperature provides the necessary activation energy for the reaction to proceed, even in the absence of a strong acid or base catalyst (neutral hydrolysis). The lactam ring of Ropinirole is susceptible to this type of degradation, which would lead to the formation of Decarbonyl Ropinirole. The stability of β-lactam antibiotics, which also contain a lactam ring, is known to be compromised by thermal stress. nih.gov

Kinetics of this compound Formation Under Forced Degradation Conditions

Kinetic studies on the degradation of Ropinirole provide valuable information on its stability and the rate at which degradation products, such as this compound, are formed. The degradation of Ropinirole under acidic and alkaline conditions has been found to follow first-order kinetics. nih.gov

| Stress Condition | Temperature | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Acidic (2 N HCl) | 40 °C | - | 146.37 h | nih.gov |

| 50 °C | - | - | nih.gov | |

| 60 °C | - | - | nih.gov | |

| 80 °C | - | - | nih.gov | |

| Alkaline (2 N NaOH) | 40 °C | - | 97.67 h | nih.gov |

| 50 °C | - | - | nih.gov | |

| 60 °C | - | - | nih.gov | |

| 80 °C | - | - | nih.gov |

The provided source gives half-life values but does not specify the rate constants at each temperature for the graphical data presented.

The following table presents the percentage of Ropinirole recovered and the number of degradation products observed under various forced degradation conditions. This data indicates the extent of degradation and the complexity of the degradation profile.

| Stress Condition | Conditions | % Recovery of Ropinirole | Number of Degradation Products | Reference |

| Acidic Hydrolysis | 1 N HCl, reflux 2 h | 89.56% | 2 | nih.gov |

| Alkaline Hydrolysis | 1 N NaOH, reflux 2 h | 64.38% | 4 | nih.gov |

| Oxidative Degradation | 30% H₂O₂, reflux 2 h | 99.58% | 0 | nih.gov |

| Photodegradation | UV chamber, 24 h | 101.22% | 0 | nih.gov |

| Thermal Degradation | 100°C oven, 12 h | 93.03% | 2 | nih.gov |

| Neutral Hydrolysis | Water, reflux 2 h | 89.05% | 4 | nih.gov |

The data clearly shows that Ropinirole is most susceptible to degradation under alkaline hydrolysis, followed by acidic and neutral hydrolysis, and thermal stress. The formation of multiple degradation products under hydrolytic conditions suggests that while lactam cleavage to form Decarbonyl Ropinirole is a likely pathway, other reactions may also occur.

Reaction Order and Rate Constant Determination

Forced degradation studies are essential to determine the intrinsic stability of a drug molecule and to elucidate its degradation pathways. The kinetics of Ropinirole's degradation have been investigated under various stress conditions, including acid and base hydrolysis.

Research indicates that the degradation of ropinirole under both acidic (2 N HCl) and alkaline (2 N NaOH) conditions follows first-order kinetics . rsc.org In first-order reactions, the rate of degradation is directly proportional to the concentration of the drug. This was determined by monitoring the concentration of ropinirole over time at elevated temperatures. rsc.org

The degradation rate constant (k), half-life (t1/2), and shelf-life (t0.9, the time for 10% degradation) are key parameters derived from these kinetic studies. Studies have shown that ropinirole exhibits greater stability in acidic environments compared to alkaline ones. rsc.org For instance, under reflux conditions, the half-life in an acidic medium was significantly longer than in an alkaline medium, indicating a slower rate of degradation. rsc.org The kinetic data gathered from such studies are crucial for predicting the drug's stability under various storage conditions. nih.gov

Table 1: First-Order Degradation Kinetics of Ropinirole in Acidic and Alkaline Media A summary of kinetic parameters determined from degradation studies. Data sourced from experimental findings. rsc.org

| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Shelf-life (t₀.₉) (h) |

| Acidic | Value not explicitly stated | 146.37 | 39.11 |

| Alkaline | Value not explicitly stated | 97.67 | 14.87 |

Activation Energy Calculations for Degradation Pathways

To fully characterize the stability of a drug, the influence of temperature on the degradation rate is studied to calculate the activation energy (Ea). The activation energy represents the minimum energy required for a chemical reaction to occur and is a critical parameter in the Arrhenius equation, which relates the reaction rate constant to temperature.

The calculation of activation energy for ropinirole degradation involves conducting kinetic studies at several elevated temperatures (e.g., 40 °C, 50 °C, 60 °C, and 80 °C) and determining the first-order rate constant (k) at each temperature. rsc.org By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a linear relationship is typically observed, known as an Arrhenius plot. The slope of this line is equal to -Ea/R, where R is the universal gas constant, allowing for the determination of the activation energy.

While specific Ea values for ropinirole degradation pathways are not always published, the experimental framework for their calculation is well-established. rsc.org Analysis of numerous drug-like molecules suggests that the mean activation energy for hydrolytic degradation is approximately 98.6 kJ/mol (23.6 kcal/mol), which can serve as a general reference point in pharmaceutical development. ijpbs.com

Table 2: Temperature Dependence of Ropinirole Degradation Data from studies conducted to provide the basis for Arrhenius plotting and activation energy calculation. rsc.org

| Stress Condition | Temperature |

| Acid/Alkali Hydrolysis | 40 °C (313 K) |

| Acid/Alkali Hydrolysis | 50 °C (323 K) |

| Acid/Alkali Hydrolysis | 60 °C (333 K) |

| Acid/Alkali Hydrolysis | 80 °C (353 K) |

Influence of Excipients and Formulation Components on this compound Generation

The interaction between an API and the excipients within a formulation can significantly impact the stability of the final drug product. Compatibility studies are therefore essential to identify and mitigate potential reactions that could lead to the formation of degradation products.

A notable example in ropinirole formulations involves the formation of dimeric impurities. A specific investigation into the stability of ropinirole extended-release tablets identified a new dimeric degradant. nih.gov Mechanistic studies revealed that this impurity, along with a known isomeric dimer, was formed through a reaction between ropinirole and residual formaldehyde (B43269). nih.govnih.gov The source of the formaldehyde was traced back to lactose, a common excipient used as a filler in the tablet formulation. nih.gov This reaction highlights a critical API-excipient incompatibility, where a seemingly inert filler can contain reactive impurities that trigger drug degradation.

Conversely, some studies of marketed ropinirole tablets have shown no significant interactions with excipients, suggesting that with proper selection and control of excipient quality, stable formulations can be achieved. rsc.org The choice of gelling agents, such as carbopol, and lipids in nanoparticle formulations has also been evaluated for compatibility with ropinirole, often using techniques like Differential Scanning Calorimetry (DSC) to detect interactions. nih.gov These findings underscore the importance of rigorous excipient screening and quality control in preventing the generation of degradants.

Computational Chemistry Approaches to Predicting this compound Formation

In modern pharmaceutical development, computational chemistry offers powerful tools for predicting the intrinsic stability and reactivity of drug molecules, potentially reducing the need for extensive experimental screening. Methods like Density Functional Theory (DFT) can provide insights into the electronic properties of a molecule that govern its susceptibility to degradation.

Quantum chemical studies have been applied to classify dopamine (B1211576) agonists, including ropinirole, and antagonists based on their intrinsic molecular properties. nih.govresearchgate.net These studies analyze parameters such as electron donor-acceptor capacity and chemical hardness (η). nih.gov Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution; harder molecules are generally less polarizable and more stable. nih.govresearchgate.net

According to these computational models, dopamine and its agonists, like ropinirole, are classified as "hard bases," while antagonists tend to be "soft acids." nih.gov The similar chemical hardness and electronic profiles of agonists and dopamine itself are thought to relate to their ability to activate the same receptors. nih.gov From a stability perspective, this intrinsic hardness suggests a higher resistance to certain chemical transformations. While these computational approaches may not directly predict the exact structure of a specific degradant like a decarbonyl derivative, they provide a fundamental understanding of the molecule's inherent reactivity. This theoretical framework can help researchers anticipate potential degradation pathways and guide the development of more stable drug candidates and formulations.

Synthetic Methodologies for Decarbonyl Ropinirole Dihydrochloride As a Reference Standard

Design and Optimization of Laboratory-Scale Synthesis Routes

The laboratory-scale synthesis of Decarbonyl Ropinirole (B1195838) Dihydrochloride (B599025) as a reference standard is designed to be efficient and to produce a high-purity product. The synthetic route typically begins with a key intermediate in the synthesis of Ropinirole itself. A common strategy involves the reduction of the lactam functionality of an appropriate precursor.

One plausible synthetic pathway initiates with 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, also known as Ropinirole base. The critical step is the reduction of the carbonyl group at the 2-position of the indolinone ring. This transformation can be achieved using powerful reducing agents.

Reaction Scheme:

A representative synthesis can be outlined as follows:

Reduction of the Carbonyl Group: The Ropinirole base is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. A strong reducing agent, for instance, a solution of lithium aluminum hydride (LiAlH₄) in THF, is then added dropwise to the reaction mixture at a controlled temperature, often at 0°C to manage the exothermic reaction. The reaction is typically stirred for several hours at room temperature or under gentle reflux to ensure complete conversion.

Quenching and Work-up: Upon completion of the reaction, which is monitored by a suitable chromatographic technique like Thin Layer Chromatography (TLC), the excess reducing agent is carefully quenched. This is typically done by the sequential and cautious addition of water and a sodium hydroxide (B78521) solution. The resulting aluminum salts are precipitated and removed by filtration. The organic layer containing the desired product is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Decarbonyl Ropinirole base.

Salt Formation: The crude base is then dissolved in a suitable organic solvent, such as isopropanol (B130326) or a mixture of methanol (B129727) and acetone (B3395972). A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is added to precipitate the dihydrochloride salt. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford Decarbonyl Ropinirole Dihydrochloride.

Table 1: Key Reagents and Conditions for Synthesis

| Step | Key Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Reduction | Ropinirole Base, Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 0°C to Room Temperature | 4-6 hours |

| Quenching | Water, Sodium Hydroxide Solution | - | 0°C | 30 minutes |

| Salt Formation | Decarbonyl Ropinirole Base, Hydrochloric Acid | Isopropanol/Methanol | Room Temperature | 1-2 hours |

Purification Strategies for this compound Standard

The purity of a reference standard is of utmost importance. Therefore, rigorous purification strategies are employed to ensure that the synthesized this compound meets the stringent requirements for a reference material. The purification process typically involves a combination of techniques.

Initial Purification of the Base:

Before the formation of the dihydrochloride salt, the crude Decarbonyl Ropinirole base is often purified by column chromatography. A silica (B1680970) gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol), often with the addition of a small amount of a basic modifier like triethylamine (B128534) to prevent tailing of the amine compound on the acidic silica gel.

Recrystallization of the Dihydrochloride Salt:

Following the initial purification of the base and subsequent salt formation, the this compound is subjected to recrystallization. This is a critical step for removing any remaining impurities and for obtaining a crystalline solid with high purity. The choice of solvent system is crucial for effective recrystallization. A common approach is to dissolve the salt in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol) and then induce crystallization by cooling or by the addition of a co-solvent in which the salt is less soluble (e.g., acetone or diethyl ether). google.com

Table 2: Purification Techniques for this compound

| Purification Method | Stationary Phase/Solvent System | Purpose |

|---|---|---|

| Column Chromatography (Base) | Silica Gel; Hexane/Ethyl Acetate with Triethylamine | Removal of unreacted starting material and by-products. |

| Recrystallization (Dihydrochloride Salt) | Methanol/Acetone or Ethanol/Diethyl Ether | Enhancement of purity and obtaining a crystalline solid. google.com |

Structural Characterization of Synthesized this compound (Focus on Purity and Confirmation of Identity for Reference Purposes)

The definitive confirmation of the structure and the assessment of the purity of the synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the purity of the reference standard. A reverse-phase HPLC method is typically developed and validated for this purpose. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity is expected to be ≥99.5%.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this purpose. The mass spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, confirming the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for an unambiguous confirmation of the structure. The disappearance of the signal corresponding to the lactam carbonyl carbon in the ¹³C NMR spectrum and the appearance of new signals for the CH₂ group at the 2-position in both ¹H and ¹³C NMR spectra would be key indicators of the successful reduction.

Infrared (IR) Spectroscopy:

IR spectroscopy can also be used to confirm the identity of the compound. A key diagnostic feature would be the disappearance of the characteristic C=O stretching vibration of the lactam group, which is present in the starting material, Ropinirole.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Expected Key Observations |

|---|---|---|

| HPLC | Purity Assessment | Single major peak with purity ≥99.5%. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺ peak corresponding to the calculated molecular weight of the free base. |

| ¹H NMR | Structural Elucidation | Signals corresponding to the protons of the dipropylaminoethyl side chain and the indoline (B122111) ring system, with characteristic shifts for the new CH₂ group. |

| ¹³C NMR | Structural Confirmation | Disappearance of the lactam carbonyl signal and appearance of a new aliphatic carbon signal. |

| IR Spectroscopy | Functional Group Analysis | Absence of the lactam C=O stretching band. |

By employing these rigorous synthetic, purification, and characterization methodologies, a high-purity reference standard of this compound can be reliably produced for use in the quality control of Ropinirole drug substance and drug products.

Advanced Analytical Methodologies for the Detection and Quantification of Decarbonyl Ropinirole Dihydrochloride

Chromatographic Separation Techniques for Decarbonyl Ropinirole (B1195838) Dihydrochloride (B599025)

Chromatographic techniques are the cornerstone of impurity analysis, offering high-resolution separation of complex mixtures. For Decarbonyl Ropinirole Dihydrochloride, several advanced methods have been optimized to ensure its effective separation from the parent drug and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary tool for the routine analysis and stability testing of pharmaceuticals. The development of a robust RP-HPLC method for this compound involves meticulous optimization of various parameters to achieve adequate separation and quantification.

A typical RP-HPLC method employs a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain Ropinirole and its impurities. The mobile phase composition is a critical factor, often consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is carefully controlled to ensure the ionization state of the analytes, which significantly impacts their retention behavior. For instance, a mobile phase of 0.05 M glacial acetic acid and acetonitrile in a 50:50 ratio has been utilized for the separation of Ropinirole and its related compounds. researchgate.netijddr.in

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijarmps.org Linearity is typically established over a concentration range relevant to the expected levels of the impurity. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to ascertain the method's sensitivity.

Table 1: Illustrative RP-HPLC Method Parameters for Ropinirole and Impurity Analysis

| Parameter | Condition |

| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | 0.025M KH2PO4 (pH 3.5 with OPA) : Acetonitrile (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Run Time | 7 minutes |

| This table presents a representative set of conditions and may require optimization for the specific analysis of this compound. |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Enhanced Resolution

To achieve faster analysis times and improved separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in significantly enhanced resolution and sensitivity.

The optimization of a UHPLC method for this compound focuses on leveraging these advantages. A study aimed at improving the separation of Ropinirole and its European Pharmacopoeia impurities highlighted the benefits of UHPLC. nih.govmdpi.com By employing a sub-2 µm particle size column, such as an Acquity UPLC BEH C8, and optimizing the gradient elution program, a significant reduction in analysis time and improved resolution between closely eluting impurities can be achieved. nih.govmdpi.com

The analytical quality by design (AQbD) approach is often employed in UHPLC method development to systematically explore the impact of various parameters, including mobile phase pH, gradient slope, and temperature, on the separation. nih.gov This ensures the development of a robust and reliable method capable of resolving critical pairs of compounds, such as this compound from other degradants.

Table 2: Comparison of Typical HPLC and UHPLC Method Characteristics

| Feature | Conventional HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.7 mL/min |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Profiling

High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable alternative for the degradation profiling of Ropinirole and the detection of impurities like this compound. HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective and high-throughput screening tool.

For the analysis of Ropinirole and its degradants, a typical HPTLC method involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate. The separation is achieved by developing the plate in a suitable mobile phase. One study utilized a mobile phase of toluene-ethyl acetate-6 M ammonia (B1221849) solution (5:6:0.5, v/v/v) for the separation of Ropinirole and its degradation products. nih.gov Densitometric scanning at a specific wavelength, such as 250 nm, is used for quantification. nih.gov

Forced degradation studies are often coupled with HPTLC to investigate the stability of the drug under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. nih.gov This allows for the identification of potential degradation products, such as this compound, and the development of a stability-indicating HPTLC method. The retention factor (Rf) value is used to identify the separated compounds.

Table 3: HPTLC Method Parameters for Ropinirole Degradation Profiling

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene : Ethyl Acetate (B1210297) : 6M Ammonia (5:6:0.5, v/v/v) |

| Application Volume | 5 µL |

| Detection | Densitometric scanning at 250 nm |

| Ropinirole Rf | ~0.58 |

| This table is based on a published method for Ropinirole and would require specific validation for this compound. nih.gov |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities. When coupled with chromatographic techniques, it provides unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the mass-analyzing capabilities of a mass spectrometer. This hyphenated technique is highly effective for the identification and quantification of this compound, even at very low concentrations.

In a typical LC-MS setup, the eluent from the chromatographic column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, providing crucial molecular weight information. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

For the analysis of Ropinirole and its impurities, LC-MS can be used to confirm the identity of peaks observed in the chromatogram by comparing their measured mass with the theoretical mass of the expected compounds. researchgate.net This is particularly useful in forced degradation studies where unknown degradants may be formed. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Degradant

Tandem Mass Spectrometry (MS/MS), also known as LC-MS/MS, provides an even higher level of structural information and specificity. In this technique, a precursor ion of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer and then subjected to fragmentation in a collision cell. The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation pattern obtained is unique to the structure of the molecule and can be used to confirm the identity of the degradant. For instance, the MS/MS ion transitions for Ropinirole have been reported as 261.2 → 114.2. researchgate.netnih.govnih.gov By analyzing the fragmentation pattern of a suspected Decarbonyl Ropinirole peak and comparing it to the fragmentation of Ropinirole, the structural modification (i.e., the loss of the carbonyl group) can be confirmed. This technique is crucial for the unambiguous identification of novel or unexpected degradation products.

The development and application of these advanced analytical methodologies are vital for ensuring the quality and safety of Ropinirole drug products. By providing sensitive and specific detection and quantification of potential impurities like this compound, these techniques play a critical role in the pharmaceutical industry's commitment to patient well-being.

Development and Validation of Stability-Indicating Analytical Methods

The development of a stability-indicating analytical method is paramount for accurately assessing the purity of a drug substance and its formulated product. Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Forced degradation studies are a important part of this process, exposing the drug to various stress conditions like acid, base, oxidation, heat, and light to generate potential impurities and demonstrate the method's separating power. researchgate.net

For Ropinirole and its impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques. researchgate.netmdpi.com These methods are typically validated in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated to ensure the method is suitable for its intended purpose.

Specificity and Selectivity in the Presence of Ropinirole and Other Impurities

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the analytical method must demonstrate clear separation of this impurity from Ropinirole and other known related substances.

Forced degradation studies on Ropinirole have shown that it degrades under various conditions, leading to the formation of several degradation products. researchgate.net A validated stability-indicating HPLC method must be able to resolve the peak of this compound from the main Ropinirole peak and the peaks of other impurities. This is typically achieved by developing a gradient elution method that modifies the mobile phase composition over time to effectively separate compounds with different chemical properties. The use of a photodiode array (PDA) detector is also common, as it can assess peak purity, further ensuring that the chromatographic peak for this compound is not due to a co-eluting species.

Linearity and Range for Impurity Quantification

Linearity demonstrates that the response of an analytical procedure is directly proportional to the concentration of the analyte. For an impurity like this compound, the linear range is established to cover the expected concentration levels, from the reporting threshold up to the specification limit.

Typically, a series of solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the linearity of the method, with a value close to 1.000 indicating a strong linear relationship.

| Parameter | Result |

| Analyte | Ropinirole Impurity |

| Range | LOQ to 0.50% of the working concentration of Ropinirole |

| Correlation Coefficient (r²) | > 0.998 |

| Number of Concentration Levels | 5 |

| Replicates per Level | 1 |

| This table is a representative example based on typical validation data for Ropinirole impurities and is for illustrative purposes. |

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For impurities, it is crucial that the LOQ is below the reporting threshold.

The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the trace analysis of this compound, a sensitive analytical method with low LOD and LOQ values is essential.

Published methods for Ropinirole and its impurities have demonstrated the high sensitivity required for trace analysis. For instance, one stability-indicating HPTLC method for Ropinirole reported an LOD of 12.95 ng/spot and an LOQ of 39.25 ng/spot. Another RP-HPLC method for Ropinirole showed an LOD of 0.061 µg/mL and an LOQ of 0.184 µg/mL for the parent drug, indicating the potential for sensitive detection of related impurities.

| Parameter | Reported Value (for Ropinirole) |

| Limit of Detection (LOD) | 0.061 µg/mL |

| Limit of Quantification (LOQ) | 0.184 µg/mL |

| This table presents data for Ropinirole from a published study and is indicative of the sensitivity achievable for its impurities. |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. The results are expressed as a percentage of the theoretical amount.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements.

For this compound, the accuracy of its quantification would be determined by spiking known amounts of the impurity into a sample of the Ropinirole drug substance or product and measuring the recovery. The precision would be assessed by repeatedly analyzing a sample containing a known concentration of the impurity.

A study on the impurities of Ropinirole reported accuracy results as percentage recoveries at different concentration levels, which is a common practice.

| Impurity | Spiked Level | Recovery (%) |

| Impurity A | LOQ | 98.5 |

| 100% | 101.2 | |

| 120% | 100.8 | |

| Impurity B | LOQ | 99.1 |

| 100% | 100.5 | |

| 120% | 101.0 | |

| Impurity C | LOQ | 100.2 |

| 100% | 99.8 | |

| 120% | 100.3 | |

| This table is a representative example of accuracy data for Ropinirole impurities and is for illustrative purposes. The specific impurities (A, B, C) are as designated in the referenced literature and may not correspond to this compound. |

Impurity Profiling and Control Strategies for Decarbonyl Ropinirole Dihydrochloride in Ropinirole Formulations

Identification of Decarbonyl Ropinirole (B1195838) Dihydrochloride (B599025) as a Critical Quality Attribute

A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The identification of Decarbonyl Ropinirole Dihydrochloride as a CQA stems from its potential impact on the safety and efficacy of the final drug product.

The formation of this impurity represents a significant degradation of the Ropinirole molecule, involving the loss of the carbonyl group from the 2-indolinone core. Such a structural alteration can potentially lead to:

Altered Pharmacological Activity: The change in the chemical structure could result in a molecule with a different pharmacological profile, potentially leading to reduced efficacy or off-target effects.

Increased Toxicity: Degradation products can sometimes exhibit higher toxicity than the active pharmaceutical ingredient (API).

Impact on Product Stability: The presence of this impurity could indicate underlying stability issues with the formulation.

For these reasons, this compound is considered a CQA, and its levels must be carefully controlled throughout the manufacturing process and the shelf life of the product.

Table 1: Ropinirole and this compound

| Compound | Chemical Name | Molecular Formula | Role |

|---|---|---|---|

| Ropinirole | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one | C₁₆H₂₄N₂O | Active Pharmaceutical Ingredient |

Regulatory Guidelines and Thresholds for Degradation Impurities in Pharmaceutical Products

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products. The ICH Q3B(R2) guideline, "Impurities in New Drug Products," provides thresholds for the reporting, identification, and qualification of degradation products. europa.eu

These thresholds are based on the maximum daily dose (MDD) of the drug. For a given degradation product, exceeding these thresholds triggers specific regulatory requirements:

Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.

Identification Threshold: The level above which the identity of a degradation product must be established.

Qualification Threshold: The level above which the biological safety of a degradation product must be demonstrated.

Table 2: ICH Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI, whichever is lower | 0.5% or 1 mg TDI, whichever is lower |

| > 1 g | 0.05% | 0.1% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines. europa.eu

Given that Ropinirole is administered in relatively low doses, the percentage-based thresholds are of primary importance. The presence of this compound at levels exceeding these thresholds would necessitate its identification and toxicological qualification to ensure patient safety.

Process Control Strategies to Mitigate this compound Formation During Manufacturing

The formation of this compound is indicative of the degradation of the Ropinirole molecule. Therefore, process control strategies are focused on minimizing the conditions that promote this degradation. Ropinirole has been found to be susceptible to degradation under oxidative, basic, and thermal stress conditions. researchgate.netresearchgate.net

Key process control strategies include:

Control of Raw Materials: Ensuring the purity of the starting materials and reagents is crucial to prevent the introduction of catalysts or reactants that could promote decarbonylation.

Optimization of Reaction Conditions:

Temperature Control: Avoiding excessive temperatures during synthesis and formulation can minimize thermal degradation.

pH Control: Maintaining an appropriate pH and avoiding strongly basic conditions can prevent base-catalyzed degradation pathways.

Inert Atmosphere: Conducting reactions and processing steps under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.

Purification Processes: Implementing robust purification steps, such as crystallization or chromatography, to effectively remove any formed Decarbonyl Ropinirole from the API.

Excipient Compatibility: Thoroughly screening excipients for their compatibility with Ropinirole to prevent interactions that could lead to the formation of degradation products in the final formulation.

Process Analytical Technology (PAT): The implementation of PAT can provide real-time monitoring of critical process parameters and quality attributes, allowing for proactive control of the manufacturing process to minimize impurity formation.

Stability Study Protocols and Accelerated Degradation Testing for Impurity Monitoring

Stability studies are essential to understand the degradation pathways of a drug substance and to establish its shelf life. These studies involve subjecting the drug product to various environmental conditions over time.

Forced Degradation Studies: Forced degradation, or stress testing, is performed to intentionally degrade the drug substance. researchgate.net This helps in identifying potential degradation products, including this compound, and in developing and validating stability-indicating analytical methods. nih.gov Conditions for forced degradation of Ropinirole typically include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions to assess hydrolytic stability.

Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) to evaluate oxidative degradation.

Thermal Stress: Exposure to high temperatures to assess thermal stability.

Photostability: Exposure to light to evaluate sensitivity to photodegradation.

Formal Stability Studies: Formal stability studies are conducted under long-term and accelerated storage conditions as per ICH guidelines.

Table 3: Typical Stability Study Conditions (ICH Q1A(R2))

| Study | Storage Condition | Minimum Duration |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

During these studies, samples are periodically tested using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the levels of Ropinirole and its degradation products, including this compound. ijpbs.comresearchgate.net

Quality by Design (QbD) Approaches to this compound Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

In the context of controlling this compound, a QbD approach would involve:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the Ropinirole formulation, with a specific limit for this compound.

Identifying Critical Quality Attributes (CQAs): As established, the level of this compound is a CQA.

Risk Assessment: Identifying and ranking the process parameters that could potentially impact the formation of this impurity. This could include factors like reaction temperature, pH, exposure to oxygen, and choice of excipients.

Design of Experiments (DoE): Systematically varying the critical process parameters to understand their individual and interactive effects on the formation of this compound.

Developing a Control Strategy: Based on the understanding gained from the DoE, a robust control strategy is developed. This includes setting appropriate ranges for critical process parameters and implementing in-process controls.

Continuous Improvement: The process is continuously monitored and improved to ensure consistent product quality and to further minimize the formation of impurities.

By applying QbD principles, manufacturers can develop a deep understanding of the factors that lead to the formation of this compound and implement a proactive and science-based approach to its control, ensuring the quality and safety of Ropinirole formulations.

Future Research Directions and Emerging Analytical Challenges for Decarbonyl Ropinirole Dihydrochloride

Development of Novel Analytical Technologies for Enhanced Impurity Detection

The accurate detection and quantification of impurities are critical for ensuring the quality and safety of pharmaceutical products. zamann-pharma.com While standard High-Performance Liquid Chromatography (HPLC) methods have been established for Ropinirole (B1195838) and its impurities, future research is focused on more advanced and efficient technologies. researchgate.netijddr.inresearchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods represents a significant step forward. mdpi.comresearchgate.net UHPLC offers shorter run times, improved resolution, and greater sensitivity, which is crucial for detecting trace-level impurities. researchgate.net An improved UHPLC method was developed to resolve process-related impurities of Ropinirole Hydrochloride, addressing selectivity issues present in current pharmacopeial methods where some impurities co-eluted. mdpi.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another technique that has been validated as a stability-indicating method for Ropinirole. nih.gov This method can effectively separate the parent drug from its degradation products formed under various stress conditions, including acidic and alkaline hydrolysis. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even higher degree of specificity and sensitivity, enabling the confident identification and characterization of unknown degradation products. researchgate.net Future work will likely involve the broader implementation of these advanced chromatographic techniques to build more comprehensive impurity profiles for Ropinirole, ensuring that even minor degradation products like Decarbonyl Ropinirole Dihydrochloride (B599025) are reliably controlled.

| Analytical Technique | Advantages for Impurity Detection | Reference |

| UHPLC | Improved resolution, shorter analysis time, increased sensitivity, reduced solvent consumption. | mdpi.comresearchgate.net |

| HPTLC | Simple, cost-effective, capable of simultaneous analysis of multiple samples, validated for stability indication. | nih.gov |

| LC-MS | High specificity and sensitivity, definitive identification of impurities, structural elucidation of unknown degradants. | researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Degradation Monitoring

Traditional methods for studying drug degradation involve subjecting the drug to stress conditions and then analyzing samples at discrete time points using chromatography. nih.govresearchgate.net This approach, while effective, does not provide real-time information on the kinetics and mechanisms of degradation. A significant future research direction is the application of advanced spectroscopic techniques for in-situ (in-place) monitoring of the degradation process.

Techniques such as Raman and Near-Infrared (NIR) spectroscopy, often as part of a Process Analytical Technology (PAT) strategy, could allow for the continuous monitoring of Ropinirole degradation in real-time. This would enable a more dynamic understanding of how and when Decarbonyl Ropinirole Dihydrochloride is formed. By observing the chemical changes as they happen, researchers can gain deeper insights into the degradation pathways and the factors that influence them. While specific applications of these in-situ techniques for Ropinirole are not yet widely reported, their potential to revolutionize degradation studies is substantial.

Role of Predictive Modeling in Degradation Pathway Elucidation

Predictive modeling and in-silico tools are becoming indispensable in modern pharmaceutical development for anticipating potential impurities. zamann-pharma.com These computational approaches can forecast the likely degradation products of a drug substance based on its chemical structure and the environmental conditions (e.g., pH, temperature, light). zamann-pharma.com

For Ropinirole, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its behavior, including its metabolic pathways. nih.gov Similar modeling principles can be applied to predict its degradation pathways under various storage and stress conditions. By simulating reaction mechanisms and stability, these models can help identify potential degradants like this compound before they are even observed in laboratory studies. zamann-pharma.com This predictive capability allows for a more proactive approach to impurity control, guiding the development of more stable formulations and appropriate analytical methods from an early stage.

Investigation of this compound in Environmental Fate Studies of Ropinirole

The environmental fate of pharmaceuticals is an area of growing concern. When drugs are excreted and enter wastewater systems, they and their metabolites can persist and enter natural water bodies. nih.gov Ropinirole, as a widely used medication, is susceptible to various degradation processes in the environment, including hydrolysis and photolysis. nih.gov

Future environmental research must not only focus on the parent Ropinirole compound but also on its primary transformation products, such as this compound. The presence, persistence, and potential ecotoxicity of these degradation products are critical to understanding the full environmental impact of the parent drug. nih.gov Studies investigating the degradation of Ropinirole in different environmental compartments (water, sediment) will be essential to identify the conditions under which this compound is formed and whether it poses a risk to aquatic ecosystems. The concentration of such transformation products can sometimes be higher than the parent compound in environmental waters. nih.gov

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the pharmaceutical industry, from drug discovery to manufacturing and quality control. nih.govresearchgate.netnih.gov One of the most promising applications is in the prediction and control of impurities. zamann-pharma.comopenreview.net

Q & A

Basic Research Questions

Q. How are accelerated stability studies designed for Decarbonyl Ropinirole Dihydrochloride formulations, and what parameters are critical for compliance with ICH guidelines?

- Accelerated stability studies follow ICH guidelines (e.g., Q1A-R2) to assess physical, chemical, and microbiological stability under stress conditions (40°C ± 2°C/75% RH ± 5% RH). Key parameters include:

- Drug content : Analyzed via UV spectrophotometry (e.g., 0.1 mg/mL sample solutions in acetonitrile-water diluent) .

- In vitro drug release : Evaluated using USP Paddle II dissolution apparatus in pH 7.4 buffer, with ≥97% release within 14 hours as a stability benchmark .

- Morphology and particle size : Monitored via SEM and optical microscopy to detect changes in microsphere porosity or aggregation .

Q. What analytical methods are validated for quantifying residual drug content in this compound microspheres?

- UV spectrophotometry : Validated at λ-max specific to the compound (e.g., 250 nm for ropinirole derivatives), with linearity confirmed in the range of 0.01–0.5 mg/mL .

- HPLC : Employed for impurity profiling, using mobile phases like acetonitrile-buffer (20:80) and sodium hexanesulfonate as ion-pairing agents. Retention time matching against USP standards ensures specificity .

- Data reproducibility is ensured by triplicate measurements (n=3) and standard deviation thresholds (<2%) .

Advanced Research Questions

Q. How do temperature-induced porosity changes in microspheres affect the drug release kinetics of this compound?

- Elevated storage temperatures (e.g., 40°C) increase solvent evaporation rates in polymer matrices (e.g., Eudragit RS100/RL100), creating micropores. This enhances drug diffusion, leading to a ~0.3–0.5% increase in cumulative release over 6 months .

- Experimental validation : Compare SEM images pre- and post-storage to correlate pore density with dissolution profiles. Use kinetic models (e.g., Higuchi or Korsmeyer-Peppas) to quantify diffusion mechanisms .

Q. What methodologies resolve contradictions in degradation product identification between accelerated and real-time stability studies?

- Forced degradation studies : Expose the compound to hydrolytic (acid/alkaline), oxidative (H₂O₂), and photolytic stress. Analyze degradation products via LC-MS/MS to identify major impurities (e.g., dealkylated or oxidized derivatives) .

- Statistical reconciliation : Apply ANOVA to compare degradation rates under accelerated vs. real-time conditions. For example, shelf-life predictions may diverge if non-linear degradation pathways (e.g., autocatalytic reactions) emerge in long-term storage .

Q. How do formulation excipients (e.g., Eudragit polymers) influence the chemical stability of this compound?

- Polymer-drug interactions : FTIR spectroscopy identifies hydrogen bonding between ropinirole’s amine groups and Eudragit’s carboxyl moieties, which reduces hydrolysis but may accelerate oxidative degradation .

- Accelerated testing : Formulations with ethylcellulose show lower degradation rates (0.2% loss/month) compared to Eudragit RL100 (0.5% loss/month) due to reduced moisture permeability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.